Home > Products > Screening Compounds P106362 > 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine - 1396855-96-1

1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine

Catalog Number: EVT-3081091
CAS Number: 1396855-96-1
Molecular Formula: C21H26F3N5O
Molecular Weight: 421.468
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

R-VK4-40

Compound Description: R-VK4-40 ((R)-N-(4-(4-(2-chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) is a structurally novel D3R antagonist with high selectivity for D3R. [] Studies show that R-VK4-40 can dose-dependently reduce blood pressure and heart rate and attenuate oxycodone-induced increases in blood pressure. [] It also mitigates increases in heart rate induced by oxycodone or cocaine. [] These findings highlight its potential for treating opioid and cocaine use disorders with a reduced risk of adverse cardiovascular effects. []

    R-VK4-116

    Compound Description: R-VK4-116 ((R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) is another novel D3R antagonist. [] It demonstrates high selectivity for D3R and shows promise in preclinical models for treating opioid use disorder. [] Importantly, R-VK4-116 has a favorable cardiovascular profile, as it dose-dependently reduces cocaine-induced increases in blood pressure and heart rate. [] This characteristic makes it a promising candidate for further development as a treatment for opioid and cocaine use disorders. []

    Relevance: Similar to R-VK4-40, R-VK4-116 shares the piperazine ring with 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine and functions as a D3R antagonist. [] This structural similarity and shared target suggest potential similarities in their pharmacological profiles.

    Relevance: While SB-277,011A does not share direct structural similarities with 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine, it serves as an example of a D3R antagonist within the provided research context. [] Comparing its structure and activity to the other antagonists, particularly R-VK4-40 and R-VK4-116, can offer insights into the structure-activity relationships important for desirable pharmacological effects, such as a reduced risk of cardiovascular side effects.

    INCB9471

    Compound Description: INCB9471 (5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride) is a potent and specific inhibitor of human CCR5. [, ] It has demonstrated safety and efficacy in reducing viral load in phase I and II human clinical trials for HIV-1. [, ] INCB9471 acts as a non-competitive CCR5 inhibitor, effectively blocking monocyte migration induced by macrophage inflammatory protein-1β and inhibiting the infection of peripheral blood mononuclear cells by various R5-HIV-1 strains. [, ]

    Properties

    CAS Number

    1396855-96-1

    Product Name

    1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine

    IUPAC Name

    [4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone

    Molecular Formula

    C21H26F3N5O

    Molecular Weight

    421.468

    InChI

    InChI=1S/C21H26F3N5O/c22-21(23,24)17-8-6-16(7-9-17)20(30)28-12-10-27(11-13-28)14-19-26-25-15-29(19)18-4-2-1-3-5-18/h6-9,15,18H,1-5,10-14H2

    InChI Key

    HMJUBJKOLOFFOK-UHFFFAOYSA-N

    SMILES

    C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.